1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbonyl}-4-[(pyridin-2-yl)methyl]piperazine
Description
This compound features a pyrazolo[3,2-b][1,3]oxazine core fused with a piperazine moiety substituted at the 4-position by a pyridin-2-ylmethyl group. The pyrazolo-oxazine scaffold is a bicyclic system combining pyrazole and oxazine rings, which is associated with diverse pharmacological activities, including kinase inhibition and antimicrobial effects . The piperazine group enhances solubility and bioavailability, while the pyridinylmethyl substituent may influence target selectivity through π-π stacking or hydrogen bonding interactions .
Properties
IUPAC Name |
6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl-[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2/c23-17(15-12-16-22(19-15)6-3-11-24-16)21-9-7-20(8-10-21)13-14-4-1-2-5-18-14/h1-2,4-5,12H,3,6-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCYXRRQMAIJCGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC(=N2)C(=O)N3CCN(CC3)CC4=CC=CC=N4)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbonyl}-4-[(pyridin-2-yl)methyl]piperazine is a synthetic derivative within the broader class of pyrazolo[3,2-b][1,3]oxazines. This article explores its biological activity, focusing on its potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 318.42 g/mol. Its structure features a pyrazolo[3,2-b][1,3]oxazine core linked to a piperazine moiety substituted with a pyridinyl group. This unique arrangement may confer specific biological properties relevant to therapeutic applications.
Research indicates that compounds similar to this one often exert their biological effects through interactions with various biological targets, including enzymes and receptors. The pyrazolo[3,2-b][1,3]oxazine framework is known for its ability to modulate signaling pathways involved in inflammation and cancer progression.
Anticancer Properties
Studies have shown that derivatives of pyrazolo[3,2-b][1,3]oxazine exhibit significant anticancer activities. For instance:
- Cytotoxicity : The compound has demonstrated cytotoxic effects against several cancer cell lines. In vitro studies suggest that it may inhibit cell proliferation by inducing apoptosis through the activation of caspase pathways.
- Mechanisms : The anticancer activity is thought to be mediated by the inhibition of key signaling pathways such as PI3K/Akt and MAPK/ERK pathways, which are crucial for cell survival and proliferation.
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of this compound indicate potential efficacy against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Case Studies
- In vitro Evaluation : A series of experiments were conducted to assess the cytotoxic effects against human cancer cell lines (e.g., MCF-7 breast cancer cells). Results indicated an IC50 value below 10 µM, showcasing potent activity compared to standard chemotherapeutics like doxorubicin.
- Antimicrobial Testing : The compound was tested against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones in disk diffusion assays, suggesting its potential as an antimicrobial agent.
Data Tables
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations :
- The target compound’s pyridin-2-ylmethyl-piperazine substituent distinguishes it from BK72504, which features a pyridazine-piperidine linkage. This difference may alter pharmacokinetic properties such as solubility and metabolic stability .
- highlights a pyrazolo-oxazine derivative with a carboxylic acid group, which could improve water solubility compared to the target compound’s lipophilic pyridinylmethyl group .
Piperazine-Containing Analogues
Table 2: Piperazine Derivatives with Heterocyclic Moieties
Key Observations :
- The antimicrobial piperazine derivatives in demonstrate that bulky aromatic substituents (e.g., chlorophenyl) enhance activity against bacterial/fungal strains, suggesting the target compound’s pyridinyl group may offer similar advantages .
- Compound 10g () shows kinase inhibition, implying that pyrazolo-oxazine derivatives like the target compound could target analogous pathways if paired with appropriate substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
